molecular formula C9H12BFO2 B7954634 [3-(4-Fluorophenyl)propyl]boronic acid

[3-(4-Fluorophenyl)propyl]boronic acid

Cat. No.: B7954634
M. Wt: 182.00 g/mol
InChI Key: MHSJYCUKTOUYDN-UHFFFAOYSA-N
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Description

[3-(4-Fluorophenyl)propyl]boronic acid is a boronic acid derivative featuring a fluorophenyl group attached to a propyl chain. Its molecular structure combines the electron-withdrawing fluorine substituent with a flexible alkyl chain, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. This compound is utilized in pharmaceutical and materials science research, particularly for constructing complex molecules with tailored electronic and steric properties . Its purity, reported as 95% in commercial sources, underscores its relevance in synthetic workflows .

Properties

IUPAC Name

3-(4-fluorophenyl)propylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO2/c11-9-5-3-8(4-6-9)2-1-7-10(12)13/h3-6,12-13H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSJYCUKTOUYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCC1=CC=C(C=C1)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves generating a Grignard reagent from 3-(4-fluorophenyl)propyl bromide, followed by reaction with trimethyl borate and subsequent hydrolysis.

Procedure

  • Synthesis of 3-(4-Fluorophenyl)propyl Bromide :

    • 3-(4-Fluorophenyl)propan-1-ol is treated with PBr₃ or HBr in anhydrous ether to yield the bromide.

  • Grignard Reagent Formation :

    • The bromide reacts with magnesium turnings in THF under inert conditions to form 3-(4-fluorophenyl)propyl magnesium bromide.

  • Boration :

    • The Grignard reagent is quenched with trimethyl borate (B(OMe)₃) at −78°C, forming the boronate ester.

  • Hydrolysis :

    • Acidic hydrolysis (e.g., 1M HCl) converts the ester to [3-(4-fluorophenyl)propyl]boronic acid.

Key Data

StepConditionsYield (%)References
Bromide SynthesisPBr₃, ether, 0°C → RT, 12h85–90
Grignard FormationMg, THF, reflux, 2h70–75
BorationB(OMe)₃, −78°C, 1h60–65
Hydrolysis1M HCl, RT, 3h90–95

Advantages : Straightforward, uses commercially available reagents.
Challenges : Sensitivity of primary Grignard reagents to steric hindrance; side reactions (e.g., β-hydride elimination).

Lithiation-Borylation Strategy

Reaction Overview

A lithium-halogen exchange followed by borylation offers an alternative to Grignard methods, particularly for sterically hindered substrates.

Procedure

  • Lithiation :

    • 3-(4-Fluorophenyl)propyl bromide reacts with tert-butyllithium (t-BuLi) in THF at −78°C to form the organolithium intermediate.

  • Borylation :

    • Trimethyl borate is added to yield the boronate ester.

  • Hydrolysis :

    • Acidic workup (e.g., 1M HCl) affords the boronic acid.

Key Data

StepConditionsYield (%)References
Lithiationt-BuLi, THF, −78°C, 30min80–85
BorationB(OMe)₃, −78°C → RT, 2h70–75
Hydrolysis1M HCl, RT, 2h85–90

Advantages : Higher selectivity for primary alkylboronates; avoids Grignard limitations.
Challenges : Requires cryogenic conditions; sensitivity to moisture.

Miyaura Borylation of Alkyl Halides

Reaction Overview

Palladium-catalyzed borylation of 3-(4-fluorophenyl)propyl bromide with bis(pinacolato)diboron (B₂pin₂) enables direct access to the pinacol boronate ester, which is hydrolyzed to the boronic acid.

Procedure

  • Catalytic Borylation :

    • The alkyl bromide, B₂pin₂, Pd(dppf)Cl₂, and KOAc in dioxane are heated at 80°C for 12h.

  • Hydrolysis :

    • The pinacol boronate ester is treated with H₂O₂ in acidic conditions to yield the boronic acid.

Key Data

StepConditionsYield (%)References
BorylationPd(dppf)Cl₂, dioxane, 80°C50–60
HydrolysisH₂O₂, HCl, RT, 4h80–85

Advantages : Applicable to primary alkyl halides; functional group tolerance.
Challenges : Moderate yields due to competing β-hydride elimination; cost of Pd catalysts.

Hydroboration-Oxidation of Allylarenes

Reaction Overview

Anti-Markovnikov hydroboration of 3-(4-fluorophenyl)propene with 9-borabicyclo[3.3.1]nonane (9-BBN) followed by oxidation provides the boronic acid.

Procedure

  • Hydroboration :

    • 3-(4-Fluorophenyl)propene reacts with 9-BBN in THF at 0°C.

  • Oxidation :

    • The organoborane is oxidized with H₂O₂ in basic conditions.

Key Data

StepConditionsYield (%)References
Hydroboration9-BBN, THF, 0°C, 2h70–75
OxidationH₂O₂, NaOH, RT, 3h85–90

Advantages : Regioselective; avoids halogenated intermediates.
Challenges : Requires synthesis of propene precursor; limited scalability.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityKey Challenges
Grignard60–65LowHighβ-Hydride elimination
Lithiation-Borylation70–75MediumModerateCryogenic conditions
Miyaura Borylation50–60HighModerateCatalyst cost
Hydroboration70–75MediumLowPropene synthesis

Chemical Reactions Analysis

Types of Reactions: [3-(4-Fluorophenyl)propyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [3-(4-Fluorophenyl)propyl]boronic acid is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It can be incorporated into molecular probes and sensors for detecting specific biomolecules .

Medicine: In medicine, this compound derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to inhibit enzymes and modulate biological pathways .

Industry: Industrially, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique properties make it suitable for applications in optoelectronics and nanotechnology .

Mechanism of Action

The mechanism of action of [3-(4-Fluorophenyl)propyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorophenyl group enhances its binding affinity and specificity for certain targets, contributing to its effectiveness in various applications .

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain vs.
  • Electron-Withdrawing Effects : The fluorine atom on the phenyl ring enhances electrophilicity, facilitating transmetalation in Suzuki reactions. This contrasts with electron-donating groups (e.g., tert-butyl in 4-tert-Butylbenzeneboronic acid), which may slow reactivity but improve stability .
  • Heterocyclic Analogs : 3-Thiophenylboronic acid demonstrates the utility of heteroaromatic boronic acids in synthesizing conjugated systems, a niche less explored for the target compound .

Reactivity in Cross-Coupling Reactions

This compound participates in Suzuki-Miyaura couplings under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 70–80°C) . However, this steric effect can also suppress homocoupling side reactions, a common issue with simpler boronic acids .

In contrast, 4-tert-Butylbenzeneboronic acid exhibits lower solubility in polar solvents due to its hydrophobic tert-butyl group, necessitating optimized reaction conditions .

Q & A

Basic: What synthetic strategies are effective for preparing [3-(4-Fluorophenyl)propyl]boronic acid, and what are key optimization parameters?

Methodological Answer:
The Suzuki-Miyaura cross-coupling reaction is a primary method for synthesizing arylboronic acids like this compound. Key steps include:

  • Catalyst Selection : Pd(PPh₃)₄ (5 mol%) under inert atmosphere (Argon) .
  • Solvent System : DME/H₂O (3:1 ratio) with Na₂CO₃ as a base .
  • Temperature : 70–80°C for 12–24 hours to ensure completion .
  • Workup : Extract with EtOAc, dry over MgSO₄, and purify via flash column chromatography .
    Optimization Tips : Degas solvents to prevent protodeboronation, and use stoichiometric control (1–1.5 eq boronic acid to 1 eq aryl halide) to minimize homo-coupling .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm proton/carbon environments and fluorine coupling patterns .
    • ¹¹B NMR : Verify boron coordination (δ ~30 ppm for trigonal planar geometry) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks .
  • Melting Point Analysis : Compare with literature values to assess purity .

Advanced: What experimental approaches can mitigate protodeboronation during reactions involving this compound?

Methodological Answer:
Protodeboronation is a common side reaction. Mitigation strategies include:

  • pH Control : Avoid strongly acidic/basic conditions (e.g., use neutral buffers) .
  • Ligand Stabilization : Add bidentate ligands (e.g., 1,2-diols) to stabilize the boronate intermediate .
  • Inert Atmosphere : Conduct reactions under Argon to minimize oxidation .
  • Kinetic Monitoring : Use TLC or in-situ NMR to track reaction progress and adjust conditions early .

Advanced: How does the electronic nature of the 4-fluorophenyl substituent influence the reactivity of this boronic acid in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing fluorine atom:

  • Enhances Electrophilicity : Activates the boron center, accelerating transmetalation in Suzuki couplings .
  • Steric Effects : The para-fluorine minimizes steric hindrance compared to ortho-substituted analogs, improving coupling efficiency .
  • Comparative Studies : Substitute with Cl or OMe groups to assess electronic effects on reaction rates .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer:

  • Temperature : Store at 0–6°C in airtight containers to prevent decomposition .
  • Moisture Control : Use desiccants (e.g., silica gel) and store under inert gas (N₂/Ar) .
  • Light Sensitivity : Protect from UV light by using amber glassware .

Advanced: How can kinetic studies elucidate the reaction mechanisms of this compound in Suzuki-Miyaura couplings?

Methodological Answer:

  • Rate Measurements : Use pseudo-first-order conditions to determine rate constants under varying temperatures/pH .
  • Isotope Labeling : Employ deuterated analogs to study kinetic isotope effects (KIEs) on transmetalation .
  • Computational Modeling : DFT calculations to map energy barriers for key steps (oxidative addition, transmetalation) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use a fume hood to avoid inhalation of fine particles .
  • Spill Management : Neutralize with damp sand and dispose as hazardous waste .

Advanced: What strategies enhance the solubility of this compound in aqueous reaction media for bioconjugation applications?

Methodological Answer:

  • Co-Solvents : Add DMSO or ethanol (10–20% v/v) to improve solubility .
  • pH Adjustment : Use phosphate buffers (pH 7–8) to ionize the boronic acid .
  • Micellar Systems : Incorporate surfactants (e.g., Triton X-100) for micelle-assisted reactions .

Advanced: How can crystallographic data inform the design of derivatives based on this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., B–O interactions) to guide functionalization .
  • Supramolecular Analysis : Study packing motifs (e.g., π-π stacking of fluorophenyl groups) for crystal engineering .

Basic: What are common side reactions observed during the synthesis of this compound, and how can they be minimized?

Methodological Answer:

  • Protodeboronation : Minimize by avoiding protic solvents and using fresh Pd catalysts .
  • Homo-Coupling : Limit by strict stoichiometric control (1:1 boronic acid:aryl halide ratio) .
  • Oxidation : Use degassed solvents and inert atmosphere to prevent boroxine formation .

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